molecular formula C23H27NO5S B281455 PENTYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

PENTYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B281455
M. Wt: 429.5 g/mol
InChI Key: XZVAFKCQBGNPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PENTYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that features a benzofuran core substituted with a carboxylate group, a sulfonamide group, and a pentyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PENTYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxylate Group: This step often involves the esterification of the benzofuran core with pentanol in the presence of a catalyst such as sulfuric acid.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzofuran derivative with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The benzofuran core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Amine derivatives of the original compound.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

PENTYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its functional groups:

    Sulfonamide Group: Acts as an enzyme inhibitor by mimicking the structure of natural substrates.

    Benzofuran Core: Provides a rigid framework that can interact with biological targets.

    Carboxylate Group: Enhances solubility and facilitates interactions with proteins.

Comparison with Similar Compounds

Similar Compounds

    PENTYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE: shares similarities with other benzofuran derivatives and sulfonamide-containing compounds.

Uniqueness

  • The unique combination of a benzofuran core with a sulfonamide and a carboxylate group makes this compound particularly versatile in its applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H27NO5S

Molecular Weight

429.5 g/mol

IUPAC Name

pentyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C23H27NO5S/c1-5-6-7-12-28-23(25)22-17(4)29-20-10-9-18(14-19(20)22)24-30(26,27)21-11-8-15(2)13-16(21)3/h8-11,13-14,24H,5-7,12H2,1-4H3

InChI Key

XZVAFKCQBGNPFB-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C)C

Canonical SMILES

CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C)C

Origin of Product

United States

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